1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
CAS No.: 1440535-46-5
Cat. No.: VC2746570
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1440535-46-5 |
|---|---|
| Molecular Formula | C12H9N3O2 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 1-(1-methylindazol-3-yl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3 |
| Standard InChI Key | WPOOPAJESSJFEZ-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O |
Introduction
Structural Characteristics and Physicochemical Properties
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring an indazole ring fused with a pyrrole-2,5-dione moiety, contributing to its distinct chemical reactivity and stability. The compound is identified by CAS No. 1440535-46-5 and possesses a molecular formula of C₁₂H₉N₃O₂ with a molecular weight of 227.22 g/mol .
Structural Analysis
The structure of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione consists of a 1-methyl-1H-indazol-3-yl group attached to a pyrrole-2,5-dione ring. This configuration creates a molecule with multiple nitrogen-containing heterocycles that contribute to its unique chemical behavior . The indazole portion features a bicyclic ring system with nitrogen atoms at positions 1 and 2, while the pyrrole-2,5-dione (maleimide) moiety contains a five-membered ring with two carbonyl groups at positions 2 and 5.
Key Physicochemical Parameters
The compound's physicochemical properties are summarized in Table 1, providing essential data for research and application purposes.
These fundamental properties form the basis for understanding the compound's behavior in various chemical and biological systems.
Synthetic Methodologies
The synthesis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves specific reaction pathways that enable its efficient production. Understanding these synthetic routes is crucial for researchers working with this compound.
Laboratory Synthesis
The primary synthetic route for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the cyclization process.
Purification Techniques
After synthesis, purification steps are essential to obtain high-purity compound. Common purification techniques include:
-
Recrystallization using appropriate solvent systems
-
Column chromatography with optimized mobile phase compositions
-
Preparative HPLC for analytical-grade purity
Chemical Reactivity Patterns
The structural features of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione contribute to its distinctive reactivity patterns, making it a versatile building block in organic synthesis.
Key Reaction Types
The compound can undergo various chemical transformations, including:
Oxidation Reactions
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products, typically leading to the formation of carboxylic acids or ketones.
Reduction Reactions
Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines depending on the specific reaction conditions.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups, forming substituted indazole derivatives.
Reaction Conditions and Reagents
Table 2 summarizes common reaction conditions and reagents used for transformations of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.
| Reaction Type | Common Reagents | Typical Conditions | Major Products | References |
|---|---|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic medium | Carboxylic acids, Ketones | |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Methanol solvent | Alcohols, Amines | |
| Substitution | Amines, Thiols | Presence of a base | Substituted indazole derivatives |
These reaction patterns highlight the compound's versatility as a chemical building block and provide pathways for structural modification to enhance specific properties.
Biological Activities
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione has garnered significant attention for its potential biological activities, particularly in the field of anticancer research.
Anticancer Properties
Research indicates that 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by modulating enzyme activities involved in cell cycle regulation and apoptosis. The compound's mechanism appears to involve binding to specific molecular targets, including enzymes and growth factor receptors that play crucial roles in cancer cell proliferation.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exerts its biological effects involves binding to specific molecular targets. It is hypothesized that the compound may inhibit certain kinases involved in tumor growth and metastasis, thereby presenting a potential therapeutic avenue for cancer treatment. The unique structural configuration of the compound, with both indazole and pyrrole-2,5-dione moieties, contributes to its specific binding properties and biological interactions.
Comparison with Related Compounds
Understanding how 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione compares to structurally similar compounds provides valuable context for its properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione:
-
1-Methyl-1H-indazole-3-carbaldehyde: A precursor in the synthesis of the target compound, lacking the pyrrole-2,5-dione moiety.
-
1-Methyl-1H-indazol-3-yl-methanol: A reduced form of the carbaldehyde precursor.
-
1-Methyl-1H-indazole-3-carboxylic acid: An oxidized derivative of the indazole structure.
-
3,4-bis(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: A bis-indolyl analog with similar maleimide structure but containing indole instead of indazole moieties .
-
MKC-1 (3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione): A bisindolylmaleimide cell cycle inhibitor with established anticancer properties that has reached phase II clinical trials .
Comparative Analysis
Compared to similar compounds, 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exhibits distinct properties due to its specific structural configuration. The presence of the indazole ring fused with the pyrrole-2,5-dione moiety imparts unique chemical and biological properties compared to purely indole-based or other heterocyclic analogs.
Table 3 provides a comparative analysis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and related compounds.
This comparative analysis demonstrates how the specific structural features of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione position it uniquely among related heterocyclic compounds.
Current Research Trends and Future Perspectives
Research on 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione continues to evolve, with several key trends emerging in recent scientific literature.
Emerging Research Directions
Current research trends involving 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and related compounds include:
-
Structural Optimization: Researchers are exploring structural modifications to enhance specific biological activities, particularly anticancer properties.
-
Mechanism Elucidation: Efforts are underway to better understand the molecular mechanisms underlying the compound's biological effects, focusing on specific protein targets and signaling pathways.
-
Combination Strategies: Studies investigating the potential synergistic effects of combining this compound with established therapeutic agents are gaining traction.
Future Research Opportunities
Future research on 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione may focus on:
-
Targeted Delivery Systems: Developing nano-formulations or targeted delivery systems to enhance the compound's efficacy while minimizing potential side effects.
-
Expanded Therapeutic Applications: Exploring potential applications beyond cancer treatment, such as in autoimmune disorders or neurodegenerative diseases.
-
Computational Studies: Utilizing advanced computational methods to predict interactions with biological targets and guide rational design of more effective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume